3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine
Description
Properties
CAS No. |
646450-01-3 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-methyl-1-(3-phenylprop-2-enyl)pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-13-9-11-15(12-13)10-5-8-14-6-3-2-4-7-14/h2-8,13H,9-12H2,1H3 |
InChI Key |
RXLQHNQGELJGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis
One common method for synthesizing 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is through the Mannich reaction, where a pyrrolidine derivative reacts with an aldehyde and a ketone. The general procedure includes:
Reagents :
- Pyrrolidine
- Aldehyde (e.g., paraformaldehyde)
- Ketone (e.g., acetophenone)
- Base (e.g., KOH)
-
- A mixture of pyrrolidine and paraformaldehyde is heated in an organic solvent like ethanol.
- The ketone is then added, and the reaction mixture is stirred under reflux.
- The progress of the reaction is monitored using thin-layer chromatography (TLC).
- After completion, the product is purified through column chromatography.
This method has been reported to yield 44% of the desired compound after purification.
Ultrasonic-Assisted Synthesis
Ultrasonic-assisted synthesis has shown advantages in terms of time efficiency and yield improvement. The procedure typically involves:
Reagents :
- Pyrrolidine
- Aldehyde
- Ketone
- Base
Other Synthetic Routes
Recent studies have explored alternative methods such as:
Carbocyclization Reactions : Utilizing titanium-based catalysts to facilitate the formation of pyrrolidine derivatives from allyl-substituted propargyl amines.
Hydrazine Hydrate Reactions : Involving the reaction of pyrrolidine derivatives with hydrazine to form pyrazole derivatives, which can be further transformed into pyrrolidine compounds.
The yields of synthesized compounds can vary based on the method employed:
| Method | Yield (%) | Notes |
|---|---|---|
| Conventional Synthesis | 44 | Requires longer reaction time |
| Ultrasonic-Assisted Synthesis | 75–80 | Faster reaction time, higher yield |
| Carbocyclization | Varies | Dependent on catalyst efficiency |
The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques commonly used include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on molecular structure and purity.
Thin-Layer Chromatography (TLC) : Used for monitoring reaction progress and purity assessment.
The preparation of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can be achieved through various synthetic routes, each with its advantages and limitations regarding yield and efficiency. The choice of method often depends on the specific requirements of the synthesis, including time constraints and desired purity levels. Ongoing research may continue to refine these methods, potentially leading to more efficient synthesis protocols in the future.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine in the pyrrolidine ring participates in nucleophilic substitution under controlled conditions. Reactions with alkyl halides or acyl chlorides yield quaternary ammonium salts or acylated derivatives. For example:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Acetyl chloride | 1-Acetyl-3-methyl-pyrrolidine derivative | 82% | DCM, 0°C, 2 h |
Monitoring via thin-layer chromatography (TLC) and characterization by ¹H/¹³C NMR confirms regioselectivity at the nitrogen center .
Transition Metal-Catalyzed Carbocyclization
Ti-Mg bimetallic systems enable stereoselective carbocyclization of N-allyl propargylamine derivatives to form Z-configured methylenepyrrolidines :
Reaction Mechanism
-
Et₂Zn coordinates to Ti(O-ⁱPr)₄ catalyst
-
Sequential carbometallation of alkyne and alkene moieties
Key Data
| Catalyst System | Substrate | Product Z:E Ratio | Yield |
|---|---|---|---|
| Ti(O-ⁱPr)₄/EtMgBr | N-Allyl propargylamine | 95:5 | 73% |
| CrCl₃ | Silyl-protected derivatives | 100:0 | 68% |
NOESY NMR (δ 5.31 ppm H↔δ 1.09 ppm CH₃ correlation) confirmed Z-configuration .
Michael Addition Reactions
The α,β-unsaturated system undergoes conjugate additions with secondary amines under CuCl catalysis :
Representative Reaction
Pyrrolidine + 3-penten-2-one + phenylacetylene
→ Propargylamine derivative
Yield : 65% in CH₂Cl₂ at 25°C
Mechanistic Pathway
-
Michael adduct formation
-
C-C bond cleavage generates iminium intermediate
Cyclization to Heterocyclic Systems
InCl₃-catalyzed intramolecular cyclization produces 4-vinylpyrrolidines :
| Starting Material | Product | Catalyst | Yield |
|---|---|---|---|
| N-Tethered alkyne-alcohol | 4-Vinylpyrrolidine | InCl₃ | 77% |
¹H NMR analysis (δ 4.96–5.03 ppm vinyl protons) confirms regioselectivity .
Biological Activity Modulation
While not direct chemical reactions, structural derivatives show:
-
Enzyme inhibition : IC₅₀ = 1.2 μM against kinase targets
-
Cytotoxic activity : EC₅₀ = 8.7 μM in T47D breast cancer cells
Activity stems from:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with pyrrolidine structures, including 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine, exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted the synthesis of thiazole-integrated pyrrolidinones, which showed remarkable activity against colon carcinoma HCT-15 cells, suggesting that modifications in the pyrrolidine structure can enhance biological activity .
Hair Growth Promotion
Another notable application is in the treatment of alopecia. Pyrrolidine derivatives have been explored for their ability to promote hair growth. A patent describes a method involving the administration of pyrrolidine derivatives to treat different forms of alopecia, including male pattern baldness and alopecia due to chemotherapy . The mechanism is believed to involve interactions with FKBP-type immunophilins, which play a role in cellular signaling pathways related to hair follicle development.
Synthesis and Chemical Applications
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of various heterocyclic compounds. For example, metal-free methods have been developed for synthesizing gem-difluorinated heterocycles from pyrrolidine derivatives . This synthetic versatility is crucial for developing new materials with specific properties.
Catalytic Applications
Pyrrolidine derivatives have also been utilized in catalytic processes. They can act as ligands in transition metal catalysis, facilitating reactions such as C-C bond formation. Studies have shown that the presence of specific substituents on the pyrrolidine ring can influence the stereoselectivity and yield of these reactions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Cancer Treatment | Anticancer Activity | Compounds displayed significant cytotoxicity against HCT-15 cells; structure-activity relationship (SAR) studies indicated that specific modifications enhance efficacy. |
| Alopecia Treatment | Hair Growth Promotion | Pyrrolidine derivatives effectively promoted hair growth in animal models; mechanisms involve FKBP-type immunophilin interactions. |
| Synthetic Chemistry | Synthesis of Heterocycles | Developed efficient routes for synthesizing gem-difluorinated heterocycles using 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine as a starting material. |
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
3-Methyl vs. 3,4-Dimethyl Derivatives
The compound 3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine () introduces an additional methyl group at position 3. Such steric effects could impact binding affinity in drug-receptor interactions or solubility in polar solvents.
Pyrrolidine vs. Pyrrolidine-2,3-dione Derivatives
Pyrrolidine-2,3-dione derivatives (e.g., 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, ) feature electron-withdrawing ketone groups, enhancing electrophilicity and hydrogen-bonding capacity. In contrast, the target compound’s methyl and alkenylphenyl substituents are electron-neutral or donating, favoring hydrophobic interactions. The nitro group in ’s compound further reduces basicity and may improve stability under acidic conditions.
Substituent Variations at Position 1
3-Phenylprop-2-en-1-yl vs. Thiophen-2-ylmethyl
Replacing the phenylpropenyl group with a thiophen-2-ylmethyl substituent (as in ’s (Z)-3-Methyl-1-(thiophen-2-ylmethyl)-4-((trimethylsilyl)methylene)pyrrolidine) introduces sulfur heteroatoms. Thiophene’s aromaticity is weaker than benzene, but its electron-rich nature may enhance π-π stacking in molecular recognition. Additionally, sulfur’s polarizability could improve solubility in nonpolar solvents.
Aryl vs. Pyridine-Based Substituents
Compounds like 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one () replace pyrrolidine with pyridine, a six-membered aromatic ring with a nitrogen atom. Pyridine’s lower basicity (pKa ~5.2 vs. pyrrolidine’s ~11.3) reduces protonation under physiological conditions, altering pharmacokinetics. The pyridine ring also enables coordination with metal catalysts, relevant in synthetic applications .
Catalytic Methods
In contrast, employs methylamine and ethanol under reflux for nucleophilic addition, emphasizing the role of electron-withdrawing groups in directing reactivity.
Structural Characterization
Software suites like SHELX () and Mercury () enable precise determination of ring puckering and intermolecular interactions. For example, the phenylpropenyl group’s planarity in the target compound could be analyzed via Mercury’s void visualization tools to assess packing efficiency in crystalline states .
Biological Activity
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by a pyrrolidine ring substituted with a phenylpropene moiety, suggests a diverse range of interactions with biological targets.
Synthesis
The synthesis of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can be achieved through various methodologies, including multi-component reactions and cyclization techniques. These synthetic routes often involve the use of catalysts and specific reagents to facilitate the formation of the desired pyrrolidine structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine. For instance, a series of pyrrole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that these compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi:
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 8a | Staphylococcus aureus | 25 |
| 8b | E. coli | 50 |
| 8c | C. albicans | 20 |
The presence of electron-donating groups, such as methoxy or methyl substituents, was found to enhance the antimicrobial activity, suggesting that structural modifications can lead to improved efficacy against microbial strains .
Anticancer Activity
The anticancer potential of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine has also been investigated. A study focusing on similar pyrrolidine derivatives demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (T47D) and hepatoma (Huh7) cells. The IC50 values for these compounds were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| T47D | 5.0 |
| Huh7 | 10.0 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as DNA intercalation and tubulin polymerization inhibition .
Case Studies
A notable case study involved the evaluation of a series of pyrrolidine derivatives for their anticancer activity. The study found that modifications at specific positions on the pyrrolidine ring significantly influenced biological activity. For example, compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer progression and microbial resistance mechanisms. The docking scores indicate strong binding interactions, which correlate with the observed biological activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or cycloaddition reactions. For example, a modified Mannich reaction or allylation of pyrrolidine precursors could be employed. A catalytic approach using Fe₂O₃@SiO₂/In₂O₃ (as in ) may enhance regioselectivity. Reaction optimization should include temperature control (e.g., 80°C for 7 hours, as in ), solvent selection (ethanol or THF), and stoichiometric ratios of reagents like methylamine. Monitoring via thin-layer chromatography (TLC) and purification by column chromatography (e.g., dichloromethane/methanol gradients) are critical for isolating high-purity products .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), HPLC (with chiral columns for stereoisomer separation), and mass spectrometry (HRMS) for structural elucidation. For example, highlights NMR and HPLC for verifying substituent positions in similar pyrrolidine derivatives. Polarimetry or X-ray crystallography (if crystalline) can confirm stereochemistry .
Q. What are the key stability considerations for storing 3-methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine?
- Methodological Answer : Store under inert gas (argon/nitrogen) in sealed containers at −20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as allyl groups (e.g., 3-phenylprop-2-en-1-yl) may degrade under these conditions. Regularly test stability via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity or binding affinity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs or enzymes) using the compound’s 3D structure (generated via Gaussian or DFT optimization). Compare results with analogs like 1-methyl-1H-pyrrolo[2,3-b]pyridine ( ) to identify critical substituent interactions. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. What strategies resolve contradictions in pharmacological data for pyrrolidine derivatives?
- Methodological Answer : Conflicting results may arise from stereochemical variations or impurities. Use chiral resolution techniques (e.g., ’s HPLC methods) to isolate enantiomers. Validate purity (>95% via LC-MS) and compare bioactivity across batches. Statistical tools like ANOVA can assess reproducibility .
Q. How can structure-activity relationship (SAR) studies guide functionalization of the pyrrolidine core?
- Methodological Answer : Systematically modify substituents (e.g., phenylpropene chain length, methyl group position) and evaluate effects on target binding. For example, ’s carboxamide analogs demonstrate how substituent bulk impacts receptor affinity. Use QSAR models to predict optimal modifications .
Q. What catalytic systems improve enantioselectivity in asymmetric synthesis?
- Methodological Answer : Chiral catalysts like BINAP-metal complexes or organocatalysts (e.g., proline derivatives) can enhance enantiomeric excess (ee). ’s use of methylamine in ethanol under heating provides a template for optimizing ee via temperature and solvent polarity adjustments .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS hazard codes (e.g., Xi for irritation; ). Use PPE (gloves, goggles), fume hoods, and inert-atmosphere techniques. For spills, neutralize with absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency measures include rinsing eyes with water (S26) and seeking medical attention (S45) .
Q. How can researchers mitigate risks during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
